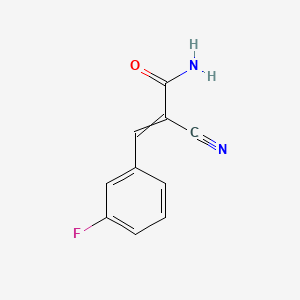

2-Cyano-3-(m-fluorophenyl)acrylamide

Description

Contextualization within the Cyanoacrylamide Class of Compounds

The cyanoacrylamide scaffold is a key pharmacophore in the development of covalent inhibitors. These compounds are characterized by an acrylamide (B121943) moiety bearing a cyano group at the α-carbon. This electron-withdrawing cyano group enhances the electrophilicity of the β-carbon, making the molecule susceptible to Michael addition reactions with nucleophilic residues in proteins, most notably the thiol group of cysteine. mdpi.com

This reactivity is the basis for their mechanism of action as covalent inhibitors. Unlike traditional inhibitors that bind non-covalently, covalent inhibitors form a stable, long-lasting bond with their target protein. This can lead to prolonged inhibition of the protein's function and, consequently, a more durable therapeutic effect. mdpi.com The cyano group also increases the acidity of the α-proton, which can allow for a reversible covalent binding, a characteristic that is increasingly sought after to minimize off-target effects. nih.govsemanticscholar.org

The 2-cyanoacrylamide class has been explored for a variety of therapeutic applications, including as kinase inhibitors and anti-infective agents. nih.govnih.gov Their ability to be chemically modified allows for the fine-tuning of their reactivity and selectivity, making them a versatile tool in drug discovery.

Significance of the Fluorophenyl Moiety in Chemical Design

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The presence of a fluorine atom, as seen in the m-fluorophenyl moiety of 2-Cyano-3-(m-fluorophenyl)acrylamide, can confer several advantageous properties.

Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially leading to stronger binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically susceptible sites on the molecule. This often results in increased metabolic stability and a longer biological half-life.

Overview of Current Research Landscape and Gaps

Research into 2-cyanoacrylamide derivatives is an active area of investigation. Studies have demonstrated their potential as inhibitors of various enzymes, including deubiquitinases (DUBs) and kinases. nih.govnih.gov For instance, a compound structurally related to this compound, designated as C6, has shown promising anti-infective activity against intracellular pathogens like murine norovirus and Listeria monocytogenes. nih.govnih.gov

A study on a library of 2-cyano-3-acrylamide small-molecule DUB inhibitors identified compound C6 as having the ability to reduce the intracellular replication of both pathogens with minimal toxicity in cell culture. nih.gov This suggests that the anti-infective activity interferes with post-entry stages of the viral life cycle. nih.govnih.gov

| Compound | Target/Activity | Key Findings | Reference |

| C6 (a 2-cyano-3-acrylamide derivative) | Anti-infective (murine norovirus, Listeria monocytogenes) | Inhibited intracellular replication of pathogens with minimal toxicity. Half-life in mouse liver microsomes of ~20 min and in mice of ~4 h (intravenous). | nih.govnih.gov |

| Imidazopyridine derivatives with 2-cyanoacrylamide moiety | TAK1 inhibitors | A derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. Showed potential as a reversible covalent inhibitor. | nih.govsemanticscholar.orgnih.gov |

Further research is warranted to fully elucidate the therapeutic potential of this compound. This would involve its synthesis and characterization, followed by comprehensive in vitro and in vivo studies to identify its specific biological targets and evaluate its efficacy and safety profile. The promising results from structurally similar compounds suggest that such an investigation could yield valuable insights and potentially lead to the development of a novel therapeutic agent.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-cyano-3-(3-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H2,13,14) |

InChI Key |

NVGNGLIOIXXMRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Cyano 3 M Fluorophenyl Acrylamide

Stereoselective Synthesis of the (E)-Isomer via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition-elimination reaction between an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. For the synthesis of 2-Cyano-3-(m-fluorophenyl)acrylamide, the reaction involves the condensation of m-fluorobenzaldehyde with 2-cyanoacetamide (B1669375). The reaction is widely employed for producing substituted alkenes and is a key step in the synthesis of various intermediates for fine chemicals, pharmaceuticals, and functional polymers. nih.govmdpi.com The geometry of the resulting α,β-unsaturated product is predominantly the thermodynamically more stable (E)-isomer, a stereoselectivity that is a hallmark of this reaction. researchgate.netorganic-chemistry.org

Optimizing the Knoevenagel condensation is crucial for achieving high yields, purity, and favorable reaction kinetics while adhering to the principles of green chemistry. Research has explored various catalytic systems, including Lewis acids, organocatalysts, and the use of non-conventional energy sources like microwave irradiation.

Lewis acid catalysis offers an alternative to traditional base-catalyzed Knoevenagel reactions. Lewis acids such as Zinc chloride (ZnCl₂), Titanium tetrachloride (TiCl₄), and Indium(III) chloride (InCl₃) can activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the active methylene compound. tandfonline.commdpi.comtue.nl The development of green chemistry has prompted the investigation of these catalytic systems in environmentally benign solvents like water, ethanol, or under solvent-free conditions. tandfonline.compatsnap.com The use of green solvents not only reduces environmental impact but can also simplify product separation and catalyst recycling. patsnap.com For instance, zinc chloride has been used as a Lewis acid catalyst in aldol (B89426) condensations, a reaction class closely related to the Knoevenagel condensation. mdpi.com The efficiency of Lewis acid catalysis in green solvents is an active area of research, aiming to replace traditional, more hazardous solvents without compromising reaction efficiency. patsnap.com

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| ZnCl₂ | Solvent-free | 60 | 2-3 h | 85-95 | mdpi.com |

| InCl₃ | Water | Reflux | 1-2 h | 90-98 | tandfonline.com |

| TiCl₄ | Dichloromethane | Room Temp | 3-5 h | 88-96 | mdpi.com |

Note: Data is representative of Knoevenagel-type reactions with various aldehydes and may be adapted for the synthesis of this compound.

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a green alternative to metal-based catalysts. mdpi.com L-proline, a naturally occurring amino acid, is a versatile and efficient bifunctional organocatalyst. nih.gov It can act as both a Lewis base (via its amine group) and a Brønsted acid (via its carboxylic acid group). nih.gov In the Knoevenagel condensation, L-proline is believed to activate the carbonyl compound by forming an iminium ion, while its carboxylate group can act as a general base to deprotonate the active methylene compound. wikipedia.org This dual activation mechanism often leads to high yields under mild reaction conditions. mdpi.comnih.gov Studies have demonstrated the effectiveness of L-proline in various solvents, including deep eutectic solvents (DESs), which are themselves considered green reaction media. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| L-Proline (10 mol%) | Ethanol | Room Temp | 4-6 h | 85-95 | researchgate.net |

| L-Proline (20 mol%) | Water | 50 | 8-12 h | 80-92 | scielo.org.mx |

| L-Proline/Glycerol (DES) | Proline/Glycerol | 60 | 1 h | ~94 | researchgate.net |

Note: Data is representative of L-proline catalyzed Knoevenagel reactions and illustrates typical conditions and yields.

Microwave-assisted synthesis (MAS) is a valuable technique for accelerating organic reactions. mdpi.com By utilizing microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgunifap.br For the Knoevenagel condensation, MAS has been successfully applied to synthesize (E)-2-cyano-3-aryl derivatives with high yields (70-99%) in as little as 35 minutes. unifap.breurekaselect.com The optimization of microwave-assisted protocols involves adjusting parameters such as power (wattage), temperature, and reaction time, often in conjunction with green solvents like water or ethanol, to achieve the desired outcome efficiently and sustainably. eurekaselect.comresearchgate.net

| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Triethylamine (B128534) | NaCl solution | 55 | 35 | 90-99 | unifap.br |

| Triethylamine | Ethanol | 55 | 35 | 70-90 | unifap.br |

| Triphenylphosphine | Solvent-free | N/A | 2-5 | 92-98 | organic-chemistry.org |

Note: This table showcases results from microwave-assisted Knoevenagel condensations of various aldehydes, demonstrating the rapid nature and high efficiency of this methodology.

The choice of synthetic route significantly impacts the final yield and purity of this compound. While conventional methods using catalysts like piperidine (B6355638) in organic solvents can be effective, they often require longer reaction times and more rigorous purification steps. tandfonline.com

Green synthetic methodologies often provide comparable or superior yields. For example, a protocol using diisopropylethylammonium acetate (B1210297) (DIPEAc) in hexane (B92381) at reflux temperature can produce various cyanoacrylates in yields up to 96%. scielo.org.mx Microwave-assisted synthesis using triethylamine as a catalyst in aqueous NaCl solution has been shown to produce a range of (E)-2-cyano-3-aryl acrylamides with yields between 90-99%. unifap.br Similarly, organocatalytic methods using L-proline are known for producing products in high yields (up to 96.6%) under mild conditions. researchgate.net The purity of the product is often high in these optimized methods, with the (E)-isomer being the major or exclusive product, sometimes allowing for isolation by simple filtration without the need for column chromatography. scielo.org.mxresearchgate.net

The mechanism of the Knoevenagel condensation involves three primary steps: deprotonation, nucleophilic addition, and elimination. purechemistry.org

Deprotonation: In a base-catalyzed mechanism, the catalyst (e.g., piperidine, triethylamine, or the basic site of an organocatalyst) removes a proton from the active methylene group of 2-cyanoacetamide. This generates a resonance-stabilized carbanion (enolate). purechemistry.orgyoutube.com

Nucleophilic Addition: The highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of m-fluorobenzaldehyde. This C-C bond-forming step results in an aldol-type addition intermediate. purechemistry.orgresearchgate.net

Elimination: The intermediate alkoxide is protonated (typically by the conjugate acid of the base catalyst or a solvent molecule) to form a β-hydroxy compound. This intermediate then undergoes dehydration (elimination of a water molecule), facilitated by the abstraction of the remaining acidic proton on the α-carbon, to form the final α,β-unsaturated product, this compound. purechemistry.orgyoutube.com

In the case of organocatalysis with a primary or secondary amine like L-proline, an alternative pathway may occur where the catalyst first reacts with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, and it subsequently reacts with the enolate formed from 2-cyanoacetamide. youtube.com For Lewis acid catalysis, the acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and activating it towards nucleophilic attack. nih.gov Regardless of the specific catalyst, the final elimination step is highly favored, driving the reaction to completion and leading to the stable, conjugated (E)-isomer.

Optimization of Reaction Conditions and Catalytic Systems

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues from this compound is centered on established chemical transformations that allow for the introduction of a wide array of functional groups. These strategies are crucial for building structure-activity relationships and optimizing the compound's characteristics. The primary sites for derivatization are the amide nitrogen, which can be substituted with various alkyl and aryl groups, and the fluorophenyl ring, which is amenable to electrophilic aromatic substitution.

Direct N-alkylation or N-arylation of the primary amide in this compound represents a plausible, albeit less common, route for derivatization. In principle, these reactions would involve the deprotonation of the amide N-H bond using a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. The reactivity of this transformation can be influenced by the electronic nature of the acrylamide (B121943) system. The electron-withdrawing cyano and carbonyl groups decrease the nucleophilicity of the amide nitrogen, potentially requiring strong bases and reactive electrophiles to achieve efficient conversion. Challenges such as O-alkylation as a competing pathway or polymerization under basic conditions must be considered when developing such synthetic routes.

A more prevalent and versatile method for synthesizing N-substituted analogues involves the Knoevenagel condensation of an appropriate N-substituted 2-cyanoacetamide with m-fluorobenzaldehyde. researchgate.net This approach allows for the incorporation of a wide variety of substituents on the amide nitrogen prior to the formation of the acrylamide backbone. This synthetic strategy is highly modular, as a diverse range of N-substituted 2-cyanoacetamides can be prepared and used as building blocks. Research into related cyanoacrylamide compounds has demonstrated the synthesis of derivatives bearing complex heterocyclic systems, such as imidazopyridine and thiazole (B1198619) moieties, attached to the amide nitrogen. nih.govresearchgate.netresearchgate.net This highlights the robustness of the Knoevenagel condensation for creating a library of functionally diverse N-substituted analogues of this compound. For example, a one-pot, three-component reaction between a 2-cyano-N-alkylacetamide, an aryl aldehyde, and hydrazine (B178648) hydrate (B1144303) has been used to generate complex heterocyclic systems, showcasing the utility of pre-functionalized cyanoacetamides. arkat-usa.org

Table 1: Representative Synthesis of N-Substituted Analogues via Knoevenagel Condensation This table illustrates the synthesis of various N-substituted derivatives of this compound using the Knoevenagel condensation.

| N-Substituted 2-Cyanoacetamide | Aldehyde | Resulting N-Substituted Analogue |

| 2-Cyano-N-methylacetamide | m-Fluorobenzaldehyde | 2-Cyano-3-(m-fluorophenyl)-N-methylacrylamide |

| 2-Cyano-N-phenylacetamide | m-Fluorobenzaldehyde | 2-Cyano-N-phenyl-3-(m-fluorophenyl)acrylamide |

| 2-Cyano-N-(pyridin-2-yl)acetamide | m-Fluorobenzaldehyde | 2-Cyano-3-(m-fluorophenyl)-N-(pyridin-2-yl)acrylamide |

| 2-Cyano-N-(thiazol-2-yl)acetamide | m-Fluorobenzaldehyde | 2-Cyano-3-(m-fluorophenyl)-N-(thiazol-2-yl)acrylamide |

The fluorophenyl ring offers another site for structural modification through electrophilic aromatic substitution reactions. The introduction of additional substituents onto the ring can modulate the electronic properties and steric profile of the molecule. The regiochemical outcome of these reactions is dictated by the directing effects of the existing fluorine atom and the acrylamide side chain.

The functionalization of the fluorophenyl ring can be achieved through reactions such as halogenation and nitration. In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, while the acrylamide group, being electron-withdrawing, acts as a meta-director relative to its point of attachment. Given the meta-position of the fluorine, its ortho-directing influence would activate positions 2 and 4, while its para-directing influence would activate position 6. The deactivating, meta-directing effect of the acrylamide side chain at position 1 directs incoming electrophiles to position 5. Therefore, the regioselectivity of these reactions will be a result of the interplay between these competing directing effects. For instance, nitration using a standard mixture of nitric acid and sulfuric acid would be expected to yield a mixture of isomers, with substitution occurring at positions ortho and para to the fluorine atom, but potentially also at the position meta to the acrylamide chain.

Table 2: Predicted Regiochemical Outcomes of Electrophilic Aromatic Substitution This table outlines the predicted major products for halogenation and nitration of this compound based on directing group effects.

| Reaction | Reagents | Predicted Major Isomer(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Cyano-3-(5-fluoro-2-nitrophenyl)acrylamide, 2-Cyano-3-(3-fluoro-4-nitrophenyl)acrylamide, 2-Cyano-3-(3-fluoro-6-nitrophenyl)acrylamide |

| Bromination | Br₂, FeBr₃ | 2-Cyano-3-(2-bromo-5-fluorophenyl)acrylamide, 2-Cyano-3-(4-bromo-3-fluorophenyl)acrylamide, 2-Cyano-3-(6-bromo-3-fluorophenyl)acrylamide |

A more controlled and widely used method for introducing additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring is to begin the synthesis with an already substituted benzaldehyde (B42025). researchgate.netnih.gov The Knoevenagel condensation between 2-cyanoacetamide and a variety of substituted m-fluorobenzaldehydes provides direct access to a wide range of phenyl-functionalized analogues. This approach avoids potential issues with regioselectivity and side reactions that can occur with direct electrophilic substitution on the final acrylamide product. For example, condensing 3-fluoro-4-methoxybenzaldehyde (B1294953) with 2-cyanoacetamide would yield 2-Cyano-3-(3-fluoro-4-methoxyphenyl)acrylamide, introducing an electron-donating methoxy (B1213986) group. Similarly, using 3-fluoro-5-nitrobenzaldehyde (B111101) would install an electron-withdrawing nitro group, resulting in 2-Cyano-3-(3-fluoro-5-nitrophenyl)acrylamide.

Table 3: Synthesis of Phenyl-Ring-Functionalized Analogues via Knoevenagel Condensation This table shows examples of phenyl-ring-substituted analogues synthesized from corresponding substituted m-fluorobenzaldehydes and 2-cyanoacetamide.

| Substituted m-Fluorobenzaldehyde | Reactant | Resulting Functionalized Analogue |

| 3-Fluoro-4-methylbenzaldehyde | 2-Cyanoacetamide | 2-Cyano-3-(3-fluoro-4-methylphenyl)acrylamide |

| 3-Fluoro-4-methoxybenzaldehyde | 2-Cyanoacetamide | 2-Cyano-3-(3-fluoro-4-methoxyphenyl)acrylamide |

| 5-Fluoro-2-nitrobenzaldehyde | 2-Cyanoacetamide | 2-Cyano-3-(5-fluoro-2-nitrophenyl)acrylamide |

| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 2-Cyanoacetamide | 2-Cyano-3-(3-fluoro-5-(trifluoromethyl)phenyl)acrylamide |

Reactions Involving the Cyano Group

The cyano (nitrile) group in this compound, while often overshadowed by the reactivity of the Michael acceptor system, is a site of significant chemical potential. Its transformations are key to creating diverse molecular architectures.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Although in α,β-unsaturated systems like this compound the double bond is often more reactive, direct nucleophilic additions to the cyano group can occur under specific conditions. These reactions typically involve strong nucleophiles or catalytic activation.

One of the most fundamental nucleophilic additions is hydrolysis, where water acts as the nucleophile. Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide and subsequently to a carboxylic acid. Another significant reaction involves organometallic reagents, such as Grignard reagents, which can add to the nitrile carbon to form an intermediate imine salt that hydrolyzes to a ketone.

Cycloaddition Reactions Forming Heterocyclic Systems

The cyano group is an excellent participant in cycloaddition reactions, serving as a building block for various nitrogen-containing heterocycles. These reactions are crucial in medicinal chemistry for generating novel scaffolds. For instance, related 2-cyano-3-arylacrylamide derivatives react with binucleophiles, where one nucleophilic center attacks the α,β-unsaturated system and the other attacks the cyano group, leading to cyclization.

Research on analogous structures shows that reactions with compounds like hydrazine, hydroxylamine (B1172632), and guanidine (B92328) can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. semanticscholar.orgresearchgate.netresearchgate.net In these syntheses, the reaction is often regioselective, yielding specific heterocyclic isomers in good yields. researchgate.net For example, the reaction of a related enaminonitrile with hydrazine hydrate proceeds via addition to the double bond followed by cyclization involving the nitrile to form a stable pyrazole (B372694) derivative. google.com

Reactivity at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system is the most prominent reactive site in this compound. The presence of two electron-withdrawing groups—the cyano and the amide carbonyl—renders the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Michael Addition Reactions with Various Nucleophiles

The conjugate or Michael addition is a characteristic reaction of this system. A wide variety of soft nucleophiles, particularly thiols, readily add to the β-carbon. nih.gov The electron-withdrawing nature of the adjacent cyano group significantly enhances the rate of these additions compared to simple acrylamides. nih.gov This reactivity is exploited in the design of covalent inhibitors, where the acrylamide moiety forms a covalent bond with cysteine residues in target proteins. researchgate.net

While the addition of thiols is rapid, the presence of the α-cyano group also facilitates the reversibility of the reaction through an E1cB elimination mechanism, a feature that is critical in the development of reversible covalent inhibitors. nih.gov Studies on various N-arylacrylamides with glutathione (B108866) (GSH) have quantified these reaction rates, showing that electron-withdrawing substituents on the aryl ring generally increase the reaction speed. nih.gov The m-fluoro substituent on the target compound is expected to contribute to this enhanced reactivity.

| Nucleophile | Substrate Analog | Conditions | Product Type | Reference |

| Glutathione (GSH) | N-arylacrylamides | pH 7.4, 37 °C | Thioether Adduct | nih.gov |

| β-Mercaptoethanol | Cyanoacrylamide 33 | Not specified | Reversible Thioether Adduct | nih.gov |

| Cysteine Residue | Acrylamide | Physiological | Covalent Protein Adduct | researchgate.net |

Cyclization Reactions Utilizing the Double Bond

The activated double bond is a key component in cyclization reactions, particularly with binucleophilic reagents, to form heterocyclic systems. These reactions typically proceed via an initial Michael addition at the β-carbon, followed by an intramolecular condensation or addition reaction to form a ring.

For example, reactions of similar 2-cyano-3-aryl-acrylamide scaffolds with binucleophiles such as 2-aminobenzothiazole (B30445) or 2-aminobenzimidazole (B67599) result in the formation of fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles and pyrimido[1,2-a]benzimidazoles. semanticscholar.org The reaction sequence involves the exocyclic amino group of the binucleophile attacking the double bond, followed by cyclization of the endocyclic nitrogen onto either the cyano or carbonyl group, leading to complex, polycyclic structures. semanticscholar.orgekb.eg

| Binucleophile | Substrate Analog | Solvent/Conditions | Resulting Heterocycle | Reference |

| 2-Aminobenzothiazole | Enaminonitrile 2 | Acetic Acid | Pyrimido[2,1-b]benzothiazole | semanticscholar.org |

| 2-Aminobenzimidazole | Enaminonitrile 2 | Ethanol / Piperidine | Pyrimido[1,2-a]benzimidazole | semanticscholar.org |

| Thiourea (B124793) | 3-Aryl-2-cyanoacryloyl chloride | Triethylamine | Pyrimidine (B1678525) derivative | ekb.eg |

| 6-Aminothiouracil | 3-Aryl-2-cyanoacryloyl chloride | Dioxane, reflux | Pyrimidopyrimidine derivative | ekb.eg |

Comprehensive Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For 2-Cyano-3-(m-fluorophenyl)acrylamide, this analysis would yield crucial insights into its molecular conformation, isomerism, and the non-covalent interactions that govern its crystal lattice. Research on related 2-cyano-3-phenylacrylamide (B1607073) derivatives has demonstrated that these molecules often form hydrogen-bonded dimers which arrange into parallel stacks through π-π interactions. nih.gov

Hydrogen bonding is a critical factor in the molecular assembly of acrylamides. An X-ray diffraction study would identify and characterize all hydrogen bonds. Typically, acrylamide (B121943) molecules form centrosymmetric dimers via N-H···O hydrogen bonds between the amide groups of two separate molecules. nih.govmdpi.com The analysis would provide a detailed table of these interactions, including donor-acceptor distances and angles. Intramolecular hydrogen bonds, if present, would also be identified, as they can significantly stabilize the molecular conformation. researchgate.netnih.gov

Table 1: Hypothetical Hydrogen Bond Geometry Data This table is a template representing the type of data that would be generated from an X-ray diffraction study and is not based on experimental results for the title compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N-H1···O | 0.86 | 2.05 | 2.90 | 170 | x, y, z |

The rigid and polar cyanoacrylamide fragment is instrumental in directing crystal growth. Its capacity for strong, directional hydrogen bonding and dipole-dipole interactions often leads to well-ordered crystalline materials. A detailed analysis of the crystal structure would reveal the primary interaction motifs dominated by this fragment, explaining how it acts as a building block for the larger supramolecular assembly.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers detailed structural information in solution. For a molecule like this compound, standard 1D ¹H and ¹³C NMR would provide initial characterization, but 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region.

A suite of 2D NMR experiments would be required for a full structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, for instance, within the m-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning the carbons of the phenyl ring and the vinyl group.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for connecting different fragments of the molecule, for example, linking the vinyl proton to the carbons of the phenyl ring and the cyano and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which helps to confirm the E/Z isomerism in solution and provides further conformational details.

The collective data from these experiments would allow for the construction of a detailed assignment table for all ¹H and ¹³C chemical shifts.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments This table is a template representing the type of data that would be generated from 2D NMR experiments and is not based on experimental results for the title compound.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|---|

| C=O | 162.5 | - | - | - | - | NH₂, Vinyl-H |

| C-CN | 105.0 | - | - | - | - | Vinyl-H |

| C≡N | 116.0 | - | - | - | - | - |

| Vinyl-CH | 150.0 | 8.20 | s | - | - | C=O, C-CN, C1' |

| C1' | 132.0 | - | - | - | - | Vinyl-H, H2', H6' |

| C2' | 115.0 | 7.80 | d | 8.0 | H6' | C4', C6' |

| C3' | 163.0 (d, J=245) | - | - | - | - | H2', H4' |

| C4' | 118.0 | 7.30 | t | 8.0 | H5' | C2', C6' |

| C5' | 131.0 | 7.50 | t | 8.0 | H4', H6' | C1', C3' |

| C6' | 125.0 | 7.70 | d | 8.0 | H2', H5' | C2', C4' |

Conformational Dynamics Studies via Variable Temperature NMR

The conformational dynamics of this compound, particularly rotation around the single bond connecting the acrylamide moiety and the m-fluorophenyl ring, can be effectively studied using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. This technique is a powerful tool for investigating dynamic processes in molecules, such as conformational exchange. unibas.it In molecules like substituted acrylamides, restricted rotation around the C(aryl)-C(vinyl) bond can lead to the existence of distinct rotational isomers (conformers), which may interconvert at a rate that is on the NMR timescale.

At low temperatures, the rate of this interconversion is slow, allowing for the observation of separate signals for the distinct nuclei in each conformer. As the temperature is increased, the rate of rotation increases. This causes the distinct NMR signals to broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the rate constants for the rotational process and determine the activation energy (ΔG‡) for the conformational exchange. unibas.it

While specific VT-NMR data for this compound is not extensively detailed in the available literature, studies on structurally related substituted benzamides and acrylamides demonstrate the utility of this method. nih.gov For the target molecule, one would expect to observe restricted rotation leading to s-cis and s-trans conformers relative to the C=C and C=O bonds. The fluorine substituent at the meta position influences the electronic distribution of the phenyl ring, which in turn can affect the energy barrier to rotation. It is hypothesized that the electron-withdrawing nature of the fluorine atom could modulate the degree of π-conjugation across the molecule, thereby altering the rotational barrier compared to the non-fluorinated analogue. A detailed VT-NMR experiment would be essential to quantify these dynamic parameters.

Vibrational Spectroscopy Analysis (FT-IR, Raman)

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the cyano (C≡N), amide (C=O, N-H), vinyl (C=C), and m-fluorophenyl moieties. Based on data from analogous compounds and established vibrational frequency ranges, a detailed band assignment can be proposed.

Table 1: Proposed FT-IR Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3400, ~3200 | Strong, Broad | Asymmetric & Symmetric N-H Stretch | Amide (NH₂) |

| ~2220 | Strong, Sharp | C≡N Stretch | Cyano |

| ~1690 | Strong | C=O Stretch (Amide I) | Amide |

| ~1600 | Medium | C=C Stretch (Vinyl) | Alkene |

| ~1585 | Medium | N-H Bend (Amide II) | Amide |

| ~1575, ~1480 | Medium-Strong | C=C Aromatic Ring Stretch | Phenyl Ring |

| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |

| ~780 | Strong | C-H Out-of-Plane Bend | m-disubstituted Phenyl |

Raman spectroscopy is particularly effective for observing vibrations of non-polar bonds with high polarizability. covalentmetrology.com The symmetric C=C bonds of the vinyl group and the aromatic ring, as well as the C≡N triple bond, are expected to produce strong Raman signals.

Table 2: Proposed Raman Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2220 | Strong | C≡N Stretch | Cyano |

| ~1600 | Strong | C=C Stretch (Vinyl) | Alkene |

| ~1575 | Strong | C=C Aromatic Ring Stretch | Phenyl Ring |

| ~1000 | Strong | Symmetric Ring Breathing | Phenyl Ring |

The vibrational frequencies observed in FT-IR and Raman spectra are directly influenced by the molecule's electronic structure. In this compound, an extended π-conjugated system exists, involving the phenyl ring, the vinyl group, the cyano group, and the carbonyl group. This conjugation leads to delocalization of electron density, which weakens the double and triple bonds, causing their stretching frequencies to appear at lower wavenumbers than in non-conjugated systems. tudublin.ie

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. fiveable.me By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places (typically within 5 ppm), HRMS can provide an exact mass that corresponds to a unique molecular formula. measurlabs.com This capability is crucial for confirming the identity of a synthesized compound and distinguishing it from other molecules with the same nominal mass but different elemental compositions. researchgate.net

For this compound, the molecular formula is C₁₀H₇FN₂O. The theoretical exact mass of the neutral molecule and its commonly observed protonated ion ([M+H]⁺) can be calculated with high precision.

Table 3: Precise Mass Calculation for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₇FN₂O | 189.0491 |

| Protonated Ion [M+H]⁺ | C₁₀H₈FN₂O⁺ | 190.0569 |

An experimental HRMS analysis would be expected to yield a mass for the protonated molecule that matches the calculated value of 190.0569 Da to within a few parts per million. This high level of accuracy provides unambiguous confirmation of the compound's elemental composition, serving as a cornerstone of its structural elucidation. algimed.com

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. However, specific DFT studies detailing the properties of 2-Cyano-3-(m-fluorophenyl)acrylamide were not found in the available literature.

Optimization of Molecular Geometry and Conformational Energetics

A thorough search of scientific databases and chemical literature did not yield specific studies that have performed molecular geometry optimization or conformational energy analysis for this compound using DFT methods. Such a study would typically involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

Information regarding the electronic structure of this compound, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the Molecular Electrostatic Potential (MEP), is not available in the reviewed literature. These analyses are crucial for understanding a molecule's reactivity and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No dedicated computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound were identified. While DFT is a common tool for predicting such spectroscopic data to complement experimental findings, this specific molecule does not appear to have been the subject of such a published analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the investigation of conformational changes and interactions with other molecules, such as solvents or proteins.

Conformational Sampling and Stability in Various Solvents

There is no available research detailing molecular dynamics simulations of this compound to assess its conformational sampling and stability in different solvents.

Ligand-Protein Interaction Dynamics (if applicable for theoretical studies)

While molecular docking and interaction studies have been performed for various 2-cyanoacrylamide derivatives, no theoretical studies focusing on the specific ligand-protein interaction dynamics of this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a molecule like this compound, a QSAR study would be instrumental in predicting its potential biological effects and guiding the synthesis of more potent and selective analogs.

Descriptors Calculation and Predictive Model Development

The initial and pivotal step in developing a QSAR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structural, physicochemical, and electronic properties. The process would typically involve:

Molecular Structure Optimization: The 3D structure of this compound would be generated and optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a stable, low-energy conformation.

Descriptor Calculation: A diverse set of molecular descriptors would then be calculated from the optimized structure. These can be broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, and number of rings.

Topological Descriptors: These describe the connectivity of atoms within the molecule and are derived from its 2D representation. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure and include molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Physicochemical Descriptors: These describe properties like lipophilicity (logP) and polarizability.

Once a comprehensive set of descriptors is calculated for a series of related compounds (including this compound) with known biological activities, a predictive model is developed. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). The goal is to create a robust and validated model that can accurately predict the biological activity of new, untested compounds based solely on their calculated descriptors.

To illustrate, a hypothetical QSAR study on a series of substituted 2-cyano-3-phenylacrylamide (B1607073) derivatives might yield a predictive model. The performance of such a model would be evaluated using various statistical parameters. A hypothetical table of such parameters is presented below.

| Statistical Parameter | Value | Description |

| r² | 0.85 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| q² | 0.75 | Cross-validated correlation coefficient, a measure of the predictive ability of the model. |

| F-test | 120 | A statistical test that compares the fit of different linear models. |

| Standard Error | 0.25 | A measure of the accuracy of predictions made with a regression line. |

Correlation of Theoretical Descriptors with Biological Interactions (non-clinical)

A validated QSAR model for this compound would provide valuable insights into the correlation between its theoretical descriptors and its non-clinical biological interactions. By analyzing the descriptors that are most influential in the QSAR equation, researchers can infer the key molecular features driving the compound's activity.

A hypothetical analysis of the most influential descriptors for a series of compounds including this compound might be summarized as follows:

| Descriptor | Correlation | Implication for Biological Interaction |

| LUMO Energy | Negative | A lower LUMO energy is associated with higher activity, suggesting that the compound acts as an electron acceptor in the biological interaction. |

| LogP | Positive | Higher lipophilicity is correlated with increased activity, indicating the importance of hydrophobic interactions with the target or improved membrane permeability. |

| Dipole Moment | Positive | A larger dipole moment enhances activity, suggesting that polar interactions, such as hydrogen bonding or dipole-dipole interactions, are critical for binding. |

| Molecular Surface Area | Negative | A smaller molecular surface area is favored for activity, which might indicate specific steric constraints within the binding site of the biological target. |

Exploration of Molecular Interactions and Biological Mechanisms in Model Systems in Vitro/cellular

Target Identification and Binding Affinity Studies

Studies have identified that compounds based on the 2-cyano-3-phenylacrylamide (B1607073) scaffold can interact with specific biological targets, primarily enzymes, demonstrating their potential as therapeutic modulators.

Enzyme Inhibition Kinetics (e.g., Tyrosinase)

Derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA), which share the core structure of 2-Cyano-3-(m-fluorophenyl)acrylamide, have been synthesized and evaluated for their inhibitory effects on tyrosinase, a key enzyme in melanogenesis. nih.gov These CPA analogs demonstrated inhibitory activity against mushroom tyrosinase. nih.gov One particular analog, referred to as CPA2, showed significant suppression of tyrosinase activity in B16F10 melanoma cells in a dose-dependent manner. nih.gov At a concentration of 25μM, the inhibitory effect of CPA2 was comparable to that of kojic acid, a well-established tyrosinase inhibitor. nih.gov

Beyond tyrosinase, other research has shown that the 2-cyanoacrylamide moiety is a key feature in compounds designed to inhibit other enzymes. For instance, a compound identified as C6, which features this scaffold, was found to inhibit the activity of deubiquitinase (DUB) enzymes in both human and murine cells. nih.govnih.gov DUBs are crucial regulators of the host inflammatory response. nih.gov Similarly, other derivatives have been developed as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Table 1: Comparative Tyrosinase Inhibitory Activity

| Compound | Concentration | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| CPA2 Analog | 25µM | B16F10 | Activity comparable to kojic acid | nih.gov |

Receptor Binding Assays with Purified Proteins

Direct receptor binding assays with purified proteins for this compound are not extensively detailed in the available literature. However, functional assays strongly indicate target engagement. Studies on related 2-cyano-3-acrylamide compounds have identified deubiquitinase (DUB) enzymes as a primary target class. nih.govnih.gov A specific analog, compound C6, was shown to inhibit DUB activity in cellular models, which is a key mechanism for its observed anti-infective properties. nih.govnih.gov DUBs are recognized as important regulators within the ubiquitin-proteasome system, which is a central signaling hub in eukaryotic cells and a promising target for therapies aimed at enhancing the host's ability to control infections. nih.govnih.gov

Molecular Docking and Dynamics Simulations with Biological Targets

To elucidate the binding mechanism of this class of compounds, molecular docking simulations have been performed. Results from a docking simulation of a representative (E)-2-cyano-3-(substituted phenyl)acrylamide analog (CPA2) indicated that it could bind directly to the active site of mushroom tyrosinase. nih.gov The simulation suggested that the binding affinity of this analog for tyrosinase might be even higher than that of kojic acid, a widely recognized potent inhibitor of the enzyme. nih.gov These in silico findings support the experimental data from enzyme inhibition assays and suggest that the linear β-phenyl-α,β-unsaturated carbonyl scaffold is a critical structural feature for potent tyrosinase inhibition. nih.gov

Modulation of Cellular Pathways in Cell Line Models

In vitro studies using various cell line models have demonstrated the capacity of 2-cyano-3-phenylacrylamide derivatives to modulate key cellular pathways, particularly those involved in inflammation and host response to pathogens.

Investigation of Anti-inflammatory Pathways (e.g., Cytokine Production in Macrophages)

The anti-inflammatory potential of the phenylacrylamide scaffold has been investigated in macrophage cell lines, which are central to the immune response. mdpi.comnawah-scientific.com A structurally related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), was assessed for its ability to modulate the synthesis of inflammatory mediators in macrophage cultures. mdpi.com The study found that JMPR-01 caused a significant reduction in the production of nitrite (B80452) and the pro-inflammatory cytokine Interleukin-1β (IL-1β) at all tested concentrations. mdpi.com Furthermore, it reduced the levels of Tumor Necrosis Factor-alpha (TNFα) at concentrations of 25 µM and 50 µM. mdpi.com These findings indicate that this class of compounds can effectively modulate inflammatory pathways in immune cells. mdpi.com

Table 2: Modulation of Inflammatory Mediators by a Phenylacrylamide Analog (JMPR-01)

| Mediator | Concentration | Effect | Reference |

|---|---|---|---|

| Nitrite | All tested | Significant reduction | mdpi.com |

| IL-1β | All tested | Significant reduction | mdpi.com |

Anti-infective Activity in Macrophage Cell Culture Models

The 2-cyano-3-acrylamide scaffold has been central to the development of compounds with host-directed anti-infective properties. nih.gov A library of small-molecule DUB inhibitors, predominantly featuring the 2-cyano-3-acrylamide structure, was tested for activity against intracellular pathogens in macrophage models. nih.govnih.gov

One compound, C6, was found to inhibit the intracellular replication of both Murine Norovirus (MNV-1) and the bacterium Listeria monocytogenes in RAW 264.7 murine macrophages. nih.gov In studies with L. monocytogenes, cells treated with compound C6 showed only 28.3% bacterial growth after 8 hours compared to vehicle-treated cells. nih.gov This level of inhibition was nearly equivalent to a lead compound, G9, but C6 displayed lower toxicity in the macrophage cell cultures. nih.gov The anti-infective activity is believed to interfere with post-entry stages of the pathogen life cycle, as C6 treatment did not significantly affect the ability of macrophages to internalize the virus. nih.gov These results highlight the potential of targeting the host ubiquitin system with 2-cyano-3-acrylamide derivatives as a therapeutic strategy for infectious diseases. nih.govnih.gov

Table 3: Anti-infective Activity of Compound C6 in Macrophages

| Pathogen | Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|

| Listeria monocytogenes | RAW 264.7 | Bacterial growth at 8h | Reduced to 28.3% of control | nih.gov |

Effects on Cellular Processes (e.g., Melanogenesis)

Beyond their anti-infective properties, derivatives of 2-cyano-3-phenylacrylamide have been investigated for their effects on other cellular processes, such as melanogenesis. Melanogenesis is the process of melanin (B1238610) synthesis, and its dysregulation can lead to hyperpigmentation disorders. nih.gov The key enzyme in this pathway is tyrosinase. nih.gov

A series of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives were synthesized and evaluated for their ability to inhibit tyrosinase. nih.gov One particular analog, referred to as CPA2, demonstrated significant suppression of both tyrosinase activity and melanogenesis in B16F10 melanoma cells in a dose-dependent manner. nih.gov Docking simulations indicated that CPA2 could bind directly to the active site of mushroom tyrosinase, with a predicted binding affinity potentially higher than that of kojic acid, a well-known tyrosinase inhibitor. nih.gov

At a concentration of 25µM, CPA2 showed tyrosinase inhibitory activity comparable to kojic acid without exhibiting cytotoxicity. nih.gov These findings suggest that the linear β-phenyl-α,β-unsaturated carbonyl scaffold present in these compounds is a promising structure for the development of novel treatments for hyperpigmentation-related conditions. nih.gov

Structure-Activity Relationship (SAR) Studies in Model Systems

Impact of Substituent Variation on Molecular Interaction Profiles

Structure-activity relationship (SAR) studies on 2-cyano-3-phenylacrylamide derivatives have provided insights into how modifications to the phenyl ring affect their biological activity. In the context of developing inhibitors for transforming growth factor beta-activated kinase 1 (TAK1), a series of derivatives were synthesized with various substituents on the phenyl group of the 2-cyanoacrylamide moiety. nih.gov

The nature and position of the substituent on the phenyl ring were found to significantly influence the inhibitory potency. For instance, converting the unsubstituted phenyl group to a pyridine (B92270) ring without any further substitution resulted in a notable change in activity. nih.gov Further exploration with different heterocyclic rings and substituted phenyl rings revealed that these modifications directly impact the interaction with the target protein. For example, among compounds with five-membered heterocycles, a 4-methylthiazolyl derivative showed the highest potency. nih.gov A derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov

These studies underscore the importance of the substituent on the aromatic ring in optimizing the biological activity of 2-cyano-3-phenylacrylamide-based inhibitors.

Elucidating Key Pharmacophores and Structural Motifs for Activity

The 2-cyanoacrylamide moiety is a key pharmacophore responsible for the biological activity of this class of compounds, primarily through its function as a Michael acceptor. nih.gov This structural motif allows for covalent interaction with nucleophilic residues, such as cysteine, in the active sites of target proteins. mdpi.com

The electrophilicity of the β-carbon in the acrylamide (B121943) is enhanced by the presence of the electron-withdrawing cyano group at the α-position. escholarship.org This dual activation increases the reactivity of the Michael acceptor. nih.gov This feature can be tuned to achieve either irreversible or reversible covalent bonding. Reversible covalent inhibition is often preferred as it can limit off-target binding and potential toxicity associated with irreversible inhibitors. nih.govescholarship.org The cyano group also increases the acidity of the α-carbon proton, which contributes to the reversibility of the covalent bond formed with a nucleophile. escholarship.org

The core structure, often described as a linear β-phenyl-α,β-unsaturated carbonyl scaffold, is crucial for activities such as tyrosinase inhibition. nih.gov The combination of this scaffold with the reactive 2-cyanoacrylamide "warhead" provides a versatile platform for designing potent and selective inhibitors for a variety of biological targets. mdpi.comnih.gov

Advanced Analytical Methodologies for 2 Cyano 3 M Fluorophenyl Acrylamide and Its Metabolites Abiotic

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-Cyano-3-(m-fluorophenyl)acrylamide. The development of a successful HPLC method hinges on the optimization of several parameters to achieve adequate separation from matrix components and potential metabolites. nih.gov

Given the structure of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. The fluorophenyl and acrylamide (B121943) components provide sufficient hydrophobicity for retention on nonpolar stationary phases such as C18 or C8. A mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be employed. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the parent compound and its metabolites with good peak shape and resolution.

Detection can be readily achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the fluorophenyl ring and conjugated double bonds of the acrylamide structure will absorb UV light. The selection of an optimal wavelength would be based on the compound's UV spectrum to maximize sensitivity.

Development of Robust Separation Protocols (e.g., UHPLC-MS/MS)

For enhanced separation efficiency, resolution, and speed, Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower peaks. This is particularly advantageous when analyzing complex samples containing the target analyte and its structurally similar abiotic metabolites. nih.govresearchgate.net

Coupling UHPLC with tandem mass spectrometry (MS/MS) creates a powerful tool for both quantification and structural confirmation. nih.gov Electrospray ionization (ESI) would be the preferred ionization technique for a polar molecule like this compound. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity quantification of the parent molecule or in multiple reaction monitoring (MRM) mode for the simultaneous analysis of the parent compound and its expected metabolites. researchgate.net The development of an MRM method involves selecting a specific precursor ion (the molecular ion of the target compound) and one or more product ions generated through collision-induced dissociation (CID). This high selectivity minimizes interferences from the matrix, enhancing the accuracy of quantification. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition (Hypothetical) | Precursor Ion (M+H)+ → Product Ion(s) |

Optimization of Column Chemistry (e.g., Cyano, Fluoro-phenyl columns)

While C18 columns are a common starting point, optimizing column chemistry can provide alternative selectivity, which is crucial for resolving the parent compound from isomeric metabolites.

Cyano (CN) Columns: A cyano-bonded phase offers a moderately hydrophobic character along with strong dipole-dipole interactions due to the nitrile group. sigmaaldrich.com This makes it a versatile phase that can be used in both reversed-phase and normal-phase modes. sigmaaldrich.com For this compound, the cyano column's stationary phase could interact with the polar cyano and amide groups of the analyte, offering a different retention mechanism compared to the purely hydrophobic interactions of a C18 column. sigmaaldrich.com

Fluoro-phenyl Columns: Pentafluorophenyl (PFP) columns provide a unique selectivity profile. They can engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange (at certain pH values due to residual silanols). The electron-deficient fluorinated ring of the PFP phase can interact strongly with the electron-rich m-fluorophenyl ring of the analyte through π-π interactions. This specific interaction can be highly effective in separating compounds with aromatic moieties.

| Column Chemistry | Primary Interaction Mechanism | Potential Advantage for Analyte |

|---|---|---|

| C18 (Octadecyl) | Hydrophobic | Good general-purpose retention. |

| Cyano (CN) | Dipole-dipole, moderate hydrophobic | Alternative selectivity based on polarity. sigmaaldrich.com |

| Pentafluorophenyl (PFP) | π-π, dipole-dipole, hydrophobic | Enhanced separation of aromatic and fluorinated compounds. |

Detection and Quantification in Complex Non-Biological Matrices

Analyzing this compound in complex non-biological matrices, such as soil or wastewater, presents significant challenges, primarily from matrix effects where co-eluting substances can suppress or enhance the analyte's signal in the mass spectrometer. nih.govmdpi.com

To mitigate these effects, robust sample preparation is essential. Solid-Phase Extraction (SPE) is a common and effective technique for cleanup and pre-concentration. An appropriate SPE sorbent (e.g., a polymeric reversed-phase material) can be chosen to retain the analyte while allowing interfering compounds to be washed away.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to thermally stable and volatile compounds. Due to its polarity and molecular weight, this compound is not directly amenable to GC analysis. However, GC-MS can be employed following a derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.net

For the acrylamide moiety, derivatization could involve silylation of the amide group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach, often used for acrylamide itself, is bromination, which forms a derivative like 2,3-dibromopropionamide, although this would require careful method development for the target analyte. researchgate.net

Once derivatized, the compound can be separated on a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer. GC-MS offers the advantage of high chromatographic resolution and access to extensive electron ionization (EI) mass spectral libraries for identification of unknown metabolites or degradation products. researchgate.net

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Oven Program | 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It is characterized by extremely high separation efficiency, short analysis times, and minimal sample consumption. nih.gov

While the parent this compound is neutral, CE would be particularly powerful for separating it from potential abiotic metabolites that are charged. For instance, hydrolysis of the nitrile group (-CN) or the amide group (-CONH₂) under certain environmental pH conditions could yield a carboxylic acid metabolite, which would be negatively charged at neutral or basic pH.

CE can be directly coupled to mass spectrometry (CE-MS), providing mass information for peak identification. researchgate.net The development of a CE method would involve optimizing the background electrolyte (BGE) composition and pH to achieve the desired separation. For enhancing sensitivity, especially with UV detection, techniques like stacking can be employed. If the native compound or its metabolites lack a strong chromophore or are present at trace levels, derivatization with a fluorogenic tag can be performed prior to analysis. nih.gov

Development of Reference Standards and Certified Reference Materials

The foundation of any accurate quantitative analytical method is the availability of high-purity reference standards. For this compound and its potential metabolites, the development of these standards is a critical first step. This involves the chemical synthesis of the compound, followed by purification to a high degree. mdpi.com

The identity and purity of the synthesized standard must be rigorously confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure. nih.gov

Mass Spectrometry (MS) to verify the molecular weight and elemental composition.

Chromatographic methods (HPLC, GC) to assess purity.

Elemental Analysis to confirm the empirical formula.

Once a high-purity reference standard is produced, a Certified Reference Material (CRM) can be developed. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The availability of a CRM for this compound would be essential for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories and studies.

Solid State Chemistry and Crystal Engineering of 2 Cyano 3 M Fluorophenyl Acrylamide

Polymorphism and Co-crystallization Studies

There are no specific studies on the polymorphism or co-crystallization of 2-Cyano-3-(m-fluorophenyl)acrylamide found in the reviewed scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in solid-state chemistry, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, co-crystallization, a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice, has not been documented for this specific compound. Research into these areas would be necessary to understand its solid-state behavior and potential for property modulation.

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable and reliable formation of specific intermolecular interactions, often referred to as supramolecular synthons. For this compound, potential synthons would likely involve the amide (N-H···O=C) and cyano groups, as well as interactions involving the fluorine substituent (e.g., C-H···F or C-F···π interactions). The primary amide group is a robust hydrogen bond donor and acceptor, often leading to the formation of catemers or dimers. The cyano group can also act as a hydrogen bond acceptor.

The design of more complex, multi-component crystals (co-crystals) or the prediction of its polymorphic forms would require a thorough understanding of the hierarchy of these potential interactions. However, in the absence of empirical data from single-crystal X-ray diffraction for this compound, the development and discussion of strategies for its rational supramolecular design remain an academic exercise awaiting experimental validation.

Chemical Applications Beyond Biological Systems

Role as a Synthetic Intermediate in Organic Synthesis

The 2-cyanoacrylamide framework is a versatile building block in synthetic organic chemistry, primarily due to its reactivity towards nucleophiles, making it an excellent precursor for a variety of heterocyclic compounds. mdpi.com The synthesis of the parent compound, 2-Cyano-3-(m-fluorophenyl)acrylamide, is typically achieved via a Knoevenagel condensation between m-fluorobenzaldehyde and 2-cyanoacetamide (B1669375). mdpi.comresearchgate.net

Once formed, the compound serves as a key intermediate for constructing more complex molecular architectures. The electron-withdrawing nature of the cyano and carbonyl groups renders the β-carbon of the acrylamide (B121943) moiety highly electrophilic and susceptible to Michael addition reactions. This reactivity allows for the introduction of various functionalities and the initiation of cyclization cascades.

Research on analogous 2-cyanoacrylamide derivatives has demonstrated their utility in synthesizing a wide array of heterocycles, including:

Pyrazoles : Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. researchgate.netresearchgate.net

Isoxazoles : Treatment with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. researchgate.netresearchgate.net

Pyrimidines : Condensation with guanidine (B92328) or thiourea (B124793) provides access to pyrimidine (B1678525) scaffolds. researchgate.netresearchgate.net

Pyridines and Coumarins : Reactions with binucleophiles like acetylacetone (B45752) or phenols can be used to construct substituted pyridines and coumarins. researchgate.net

This established reactivity profile highlights the role of this compound as a valuable synthon for generating diverse heterocyclic libraries, which are of significant interest in medicinal chemistry and materials science. researchgate.netekb.eg

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Guanidine / Thiourea | Pyrimidine |

| Acetylacetone | Pyridine (B92270) |

| Phenols | Coumarin |

Potential in Materials Science (e.g., Polymer Chemistry, Optoelectronics, if applicable)

While specific studies focusing on the materials science applications of this compound are not extensively documented, the general class of cyano-containing polymers and acrylamide derivatives shows significant promise. Polymers incorporating polar cyano (C≡N) groups are of particular interest in the development of advanced materials for electrical and optical applications due to the large dipole moment associated with this functional group.

Studies on other novel cyanoacrylamide monomers, such as N-[4-(4`-cyanophenoxy) phenyl] acrylamide (CPAM), have demonstrated their capability to undergo free-radical polymerization. The resulting polymers have been shown to possess high thermal stability and high glass transition temperatures. The incorporation of bulky pendant groups in such polymers can disrupt chain regularity, leading to good solubility in various polar organic solvents.

Given these precedents, this compound could potentially serve as a monomer for creating novel polymers. The presence of the fluorine atom could further impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. Future research could explore its polymerization and the properties of the resulting materials for potential use in specialty polymers and functional materials.

Corrosion Inhibition Studies in Non-Biological Systems

Research into the application of 2-cyanoacrylamide derivatives has identified their potential as effective corrosion inhibitors for metals in acidic environments. Although studies specifically on this compound are limited, detailed investigations on structurally similar compounds provide significant insight into the mechanism and efficacy of this chemical class.

For instance, studies on 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) have demonstrated their effectiveness in protecting copper surfaces in 1.0 M nitric acid solutions. These compounds function by adsorbing onto the metal surface and creating a protective barrier against the corrosive medium.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these acrylamide derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency (IE%) increases with the concentration of the inhibitor, as illustrated in the table below for ACR-2 and ACR-3 on copper.

| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) |

| ACR-2 | 20 x 10⁻⁵ | 84.5% |

| ACR-3 | 20 x 10⁻⁵ | 86.1% |

The effectiveness of these inhibitors is fundamentally linked to their ability to adsorb onto the metal surface. The adsorption process for related 2-cyanoacrylamide derivatives on copper has been found to obey the Langmuir adsorption isotherm. This model implies that a monolayer of inhibitor molecules forms on the metal surface.

The adsorption is spontaneous and involves a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). Chemisorption is facilitated by the presence of multiple active centers in the inhibitor molecules, including:

Heteroatoms such as oxygen and nitrogen, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.

Aromatic rings and C=C double bonds, which provide π-electrons that can interact with the metal surface.

The mechanism of corrosion protection by these acrylamide derivatives involves the inhibitor molecules displacing water molecules from the metal surface and forming a protective film. This film acts as a physical barrier, isolating the metal from the aggressive acidic solution.

The classification of these compounds as mixed-type inhibitors indicates that their adsorption affects the entire electrochemical process of corrosion. By blocking active sites on the copper surface, the inhibitors reduce the rate of both copper oxidation and the reduction of corrosive species from the solution. The stability and coverage of this adsorbed layer are the primary determinants of the inhibitor's efficiency. The presence of electron-donating groups and extensive π-systems in the molecular structure generally enhances the adsorption process and, consequently, the corrosion inhibition performance.

Future Research Directions and Translational Perspectives Non Clinical

Design of Next-Generation Analogues for Specific Molecular Probes

The inherent reactivity of the 2-cyanoacrylamide core makes it an attractive scaffold for designing next-generation molecular probes. The electrophilic nature of the α,β-unsaturated system allows for covalent interactions with nucleophilic residues, such as cysteine, in proteins. nih.gov This property can be harnessed to create highly specific probes for imaging, identifying, and quantifying biological targets.

Future design strategies will likely focus on systematic modifications of the 2-Cyano-3-(m-fluorophenyl)acrylamide structure to tune its reactivity and specificity. Research into analogues could involve:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the meta-fluorophenyl ring can modulate the electronic properties of the entire molecule, thereby altering its binding affinity and selectivity for specific protein targets.

Modification of the Acrylamide (B121943) Moiety: Replacing the primary amide with secondary or tertiary amides, or incorporating it into a larger heterocyclic structure, can introduce new interaction points and alter the molecule's conformational flexibility. nih.gov

Attachment of Reporter Groups: Conjugating fluorophores, biotin, or other reporter tags to the core structure would enable the visualization and pull-down of target proteins, facilitating a deeper understanding of cellular processes.

The development of such probes is crucial for studying enzyme activity, protein-protein interactions, and the dysregulation of signaling pathways in disease. For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors for targets like transforming growth factor beta-activated kinase 1 (TAK1), demonstrating the scaffold's potential for creating targeted therapeutic and diagnostic agents. nih.gov

Table 1: Potential Modifications of the this compound Scaffold for Molecular Probe Development

| Modification Site | Example Modification | Desired Outcome for Molecular Probe | Potential Target Class |

| Phenyl Ring | Addition of hydroxyl or methoxy (B1213986) groups | Enhanced hydrogen bonding; altered solubility | Kinases, Phosphatases |

| Phenyl Ring | Introduction of nitro or additional cyano groups | Increased electrophilicity for covalent binding | Deubiquitinases (DUBs) |

| Acrylamide Nitrogen | Substitution with alkyl or aryl groups | Steric hindrance to control target access | Proteases |

| Acrylamide Nitrogen | Incorporation into a heterocyclic ring (e.g., piperazine) | Improved pharmacokinetic properties; new vector interactions | G-protein-coupled receptors (GPCRs) |

| Terminal Carbon | Attachment of a fluorophore (e.g., fluorescein) | Visualization of target localization in cells | Cellular imaging targets |

Development of Advanced Analytical Techniques for Environmental Monitoring

Given the industrial applications of acrylamide and its derivatives, the potential for environmental contamination necessitates the development of sensitive and robust analytical methods for their detection. daneshyari.com While methods exist for acrylamide itself, specific techniques for fluorinated analogues like this compound are less established.

Future research should focus on adapting and optimizing current analytical platforms for the specific detection of this compound in environmental matrices such as water and soil. Key areas for development include:

High-Performance Liquid Chromatography (HPLC): The development of HPLC methods, likely coupled with ultraviolet (UV) or mass spectrometry (MS) detection, would be a primary focus. nih.govmdpi.com Research would involve optimizing the stationary phase (e.g., reversed-phase C18 columns), mobile phase composition, and gradient elution to achieve high resolution and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the acrylamide moiety, such as through bromination, could enhance volatility and improve chromatographic performance and detection limits. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in complex environmental samples. daneshyari.comnih.gov Method development would involve optimizing precursor-to-product ion transitions for unambiguous identification and quantification.

Sample Preparation: A critical aspect of environmental analysis is the sample preparation stage. Research into solid-phase extraction (SPE) protocols tailored to the polarity and chemical properties of this compound would be essential for concentrating the analyte and removing interfering substances from the sample matrix. researchgate.net

Table 2: Comparison of Potential Analytical Techniques for Environmental Monitoring

| Technique | Principle | Potential Advantages | Key Research & Development Areas | Estimated Detection Limit |

| HPLC-UV | Separation by polarity, detection by UV absorbance | Cost-effective, robust | Optimization of mobile/stationary phases | Low µg/L range nih.gov |

| GC-MS | Separation by boiling point, detection by mass | High separation efficiency, structural information | Development of stable derivatization methods | 5-10 µg/kg range nih.gov |